molecular formula C8H7N5 B2589566 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1997343-17-5

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2589566
CAS No.: 1997343-17-5
M. Wt: 173.179
InChI Key: UYFMGRMSUMOELL-UHFFFAOYSA-N
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Description

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and an amino group at the 7th position. The molecular formula of this compound is C8H7N5, and it has a molecular weight of 173.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole-3-carboxylic acid with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The amino group is then introduced via a nucleophilic substitution reaction using ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups at the amino position .

Scientific Research Applications

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    7-Amino-6-bromo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar structure with a bromine atom at the 6th position.

    7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains a hydrazinyl group instead of an amino group.

    5-Amino-7-aryl-7,8-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar core structure with different substituents

Uniqueness

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 7th position and the methyl group at the 5th position contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMGRMSUMOELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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